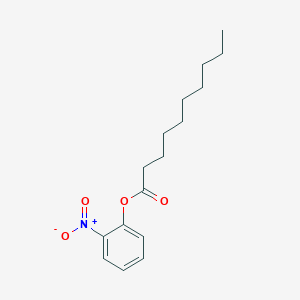

o-Nitrophenyl caprate

Description

Properties

CAS No. |

104809-24-7 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

(2-nitrophenyl) decanoate |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |

InChI Key |

LNCYDBDIFKPOMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-Nitrophenyl decanoate vs 4-Nitrophenyl decanoate structure

This guide serves as a technical reference for researchers utilizing nitrophenyl esters to profile lipolytic enzymes.[1] It moves beyond basic product descriptions to analyze the mechanistic, structural, and kinetic divergences between the ortho- (2-) and para- (4-) isomers of nitrophenyl decanoate.

Structural Profiling, Kinetic Applications, and Assay Optimization

Executive Summary

4-Nitrophenyl decanoate (4-NPD) is the industry-standard "workhorse" substrate for determining lipase specificity towards medium-chain fatty acids (C10). Its linear geometry minimizes steric hindrance, allowing for rapid hydrolysis by a broad spectrum of esterases and lipases.

2-Nitrophenyl decanoate (2-NPD) is a specialized "steric probe." The ortho-positioned nitro group introduces significant steric bulk near the ester bond. It is primarily used to:

-

Differentiate between enzymes based on active site volume (steric gating).

-

Serve as a negative control or "stress test" substrate for engineered lipases.

-

Function in specific rapid-readout biological indicators where ortho-specific cleavage is required.

Structural & Physicochemical Comparison

The primary differentiator is the position of the electron-withdrawing nitro group (

Comparative Data Table

| Feature | 4-Nitrophenyl Decanoate (4-NPD) | 2-Nitrophenyl Decanoate (2-NPD) |

| CAS Number | 1956-09-8 | 104809-17-8 (varies by salt/prep) |

| Geometry | Linear, unhindered access to carbonyl. | Angular, sterically hindered carbonyl. |

| Leaving Group | 4-Nitrophenol ( | 2-Nitrophenol ( |

| Leaving Group pKa | ~7.15 (at | ~7.23 (at |

| 405 nm (Yellow, | 410-420 nm (Yellow/Orange) | |

| Solubility | Soluble in | Similar; often slightly higher organic solubility. |

| Primary Use | Kinetic profiling, Activity assays.[1][2][3][4] | Steric mapping, Specificity fingerprinting. |

Structural Visualization (Graphviz)

The following diagram illustrates the steric clash introduced by the ortho-nitro group in 2-NPD compared to the accessible carbonyl in 4-NPD.

Caption: Structural comparison showing the steric interference of the ortho-nitro group in 2-NPD versus the accessible ester bond in 4-NPD.

Mechanistic Profiling & Hydrolysis

The Hydrolysis Pathway

Lipases (EC 3.1.1.[3]3) utilize a Serine-Histidine-Aspartate catalytic triad. The reaction proceeds via a General Base Catalysis mechanism:

-

Acylation: The catalytic Serine attacks the carbonyl carbon of the substrate.

-

Release: The nitrophenol leaving group is expelled.

-

Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme.

Why 2-NPD Hydrolysis is Slower

In 2-NPD, the ortho-nitro group physically occupies the space required for the enzyme's "oxyanion hole" to stabilize the transition state. Unless the enzyme has a particularly spacious active site (e.g., certain Candida or Pseudomonas lipases), the

Key Insight: If an enzyme hydrolyzes 2-NPD at a rate comparable to 4-NPD, it suggests the enzyme possesses a broad, solvent-exposed active site rather than a deep, tunnel-like binding pocket.

Experimental Protocol: Lipase Activity Assay

This protocol uses 4-NPD but notes adjustments for 2-NPD.

Reagents

-

Buffer: 50 mM Tris-HCl, pH 8.0 (pH must be

7.5 to ensure the leaving group is ionized). -

Substrate Stock: 10 mM Nitrophenyl Decanoate in Isopropanol or Acetonitrile.

-

Enzyme Solution: Lipase dissolved in buffer (approx. 0.1 - 1.0 mg/mL).

-

Stop Solution (Optional): 10% SDS or Acetone/Ethanol mix.

Step-by-Step Workflow

-

Preparation: Dilute the 10 mM Substrate Stock 1:10 into the Buffer to create a working emulsion (turbidity is normal for C10 chains). Note: For consistent kinetics, add 0.1% Triton X-100 or Gum Arabic to stabilize the emulsion.

-

Blanking: Add 100 µL of Substrate Emulsion to a well (96-well plate). Add 10 µL of Buffer (no enzyme).

-

Reaction: Add 10 µL of Enzyme Solution to test wells containing 100 µL Substrate Emulsion.

-

Monitoring: Immediately measure Absorbance at 405 nm in kinetic mode for 10–30 minutes at 25°C or 37°C.

-

Quantification: Use the Beer-Lambert Law (

).[5]

Critical Adjustment for 2-NPD:

If using 2-NPD, you must generate a specific standard curve for 2-nitrophenol. While 4-nitrophenol has a well-documented

Assay Logic Diagram (Graphviz)

Caption: Workflow for spectrophotometric lipase assay highlighting the critical divergence in calculation based on substrate isomer.

Synthesis & Stability

Researchers often need to synthesize these substrates freshly to avoid high background absorbance from spontaneous hydrolysis.

Synthesis Protocol (Schotten-Baumann type):

-

Reactants: Decanoyl chloride (1.1 eq) + Nitrophenol (1.0 eq) (2- or 4- isomer).

-

Catalyst: Triethylamine (1.2 eq) or Pyridine.

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Procedure:

-

Dissolve phenol and base in DCM at 0°C.

-

Dropwise add decanoyl chloride.

-

Stir at Room Temp for 2-4 hours.

-

Wash with dilute HCl (remove amine), then

(remove unreacted phenol), then Brine. -

Dry over

and concentrate.

-

-

Storage: Store at -20°C, desiccated. 4-NPD is more stable ; 2-NPD is prone to faster degradation due to the ortho-effect facilitating hydrolysis.

References

-

BenchChem. (2025).[1][6] Comparison of different 4-nitrophenyl esters for lipase activity measurement. Retrieved from .

-

Vardar-Yel, N. (2021).[7] "Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay". Caucasian Journal of Science, 8(2), 292-303. Link.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Nitrophenyl decanoate. Retrieved from .

- Glogauer, A., et al. (2011). "Identification and characterization of a new true lipase isolated from a metagenomic library". Microbial Cell Factories, 10, 54.

-

Beloit College. (n.d.). Determining the pKa of o-nitrophenol. Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.sa.cr [scielo.sa.cr]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nitrophenyl Caprate Isomers as Chromogenic Substrates for Esterase and Lipase Assays

This guide provides a comprehensive overview of Nitrophenyl caprate, focusing on its chemical properties and its application as a chromogenic substrate in biochemical assays. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their experimental work.

Introduction and a Note on Isomeric Specificity

Nitrophenyl caprate, a synthetic ester, is a valuable tool in enzymology, primarily for the quantification of lipolytic enzyme activity. The position of the nitro group on the phenyl ring significantly impacts the compound's properties and, importantly, its commercial availability and documentation.

It is crucial to distinguish between the two primary isomers:

-

o-Nitrophenyl caprate (2-Nitrophenyl decanoate): The ortho isomer. A thorough search of scientific literature and chemical supplier databases reveals a significant lack of specific information, including a dedicated CAS number and detailed chemical properties for this compound. Its use in assays is not widely reported.

-

p-Nitrophenyl caprate (4-Nitrophenyl decanoate): The para isomer. This is the commercially available and extensively documented form of Nitrophenyl caprate used as a substrate for various lipases and esterases.

Therefore, this guide will focus on the technical details and applications of p-Nitrophenyl caprate, hereafter referred to by its common synonym or as 4-Nitrophenyl decanoate.

Chemical and Physical Properties of 4-Nitrophenyl Decanoate

The following table summarizes the key chemical and physical properties of 4-Nitrophenyl decanoate.

| Property | Value | Source |

| CAS Number | 1956-09-8 | , |

| Synonyms | 4-Nitrophenyl caprate, p-Nitrophenyl decanoate, Decanoic acid 4-nitrophenyl ester | , |

| Molecular Formula | C₁₆H₂₃NO₄ | , |

| Molecular Weight | 293.36 g/mol | , |

| Appearance | Solid powder | , |

| Melting Point | 35°C | |

| Solubility | Soluble in chloroform (100 mg/mL) | |

| Storage Temperature | -20°C |

Principle of Application in Enzymatic Assays

4-Nitrophenyl decanoate serves as a chromogenic substrate for hydrolytic enzymes, particularly lipases and esterases. The underlying principle of its use in a biochemical assay is the enzymatic cleavage of the ester bond. This reaction releases decanoic acid and 4-nitrophenol (p-nitrophenol).

Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at approximately 405-410 nm, is directly proportional to the amount of 4-nitrophenol produced and, consequently, to the activity of the enzyme.[1]

The choice of a p-nitrophenyl ester with a specific acyl chain length is critical, as lipases and esterases often exhibit substrate specificity.[2][3] For instance, some lipases show higher activity towards medium-chain fatty acid esters like 4-nitrophenyl octanoate, while others may prefer longer or shorter chains.[1] Therefore, 4-nitrophenyl decanoate is particularly useful for assaying enzymes with activity towards C10 fatty acid esters.

Detailed Experimental Protocol: Lipase Activity Assay

This protocol provides a general framework for a lipase activity assay using 4-Nitrophenyl decanoate. It is recommended to optimize the conditions for each specific enzyme and experimental setup.

4.1. Reagents and Materials

-

4-Nitrophenyl decanoate (Substrate)

-

Lipase (Enzyme source)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100 (or another suitable emulsifying agent)

-

Isopropanol

-

96-well microplate

-

Microplate reader with absorbance measurement capabilities at 405-410 nm

-

Incubator

4.2. Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Due to the poor aqueous solubility of 4-Nitrophenyl decanoate, a stock solution is typically prepared in an organic solvent like isopropanol. Dissolve an appropriate amount of 4-Nitrophenyl decanoate in isopropanol to achieve the desired concentration. Store this stock solution at -20°C.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. The slightly alkaline pH is important for the development of the yellow color of the 4-nitrophenolate ion.[4]

-

Substrate Emulsion (e.g., 1 mM): To make the substrate accessible to the enzyme in an aqueous environment, an emulsion is prepared. A common method involves mixing the substrate stock solution with the assay buffer containing an emulsifying agent like Triton X-100. The mixture should be vortexed or sonicated to form a stable, homogenous emulsion. This should be prepared fresh before each assay.

-

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the measurement period.

4.3. Assay Procedure

-

Set up the reaction: In a 96-well microplate, add the substrate emulsion to each well.

-

Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate the reaction: Add the enzyme solution to each well to start the reaction. Include a blank control with assay buffer instead of the enzyme solution.

-

Incubate and measure: Incubate the plate at the reaction temperature and measure the absorbance at 405-410 nm at regular time intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the sample at each time point.

-

Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol under the specific assay conditions. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.[1]

-

Visualization of the Assay Workflow

The following diagram illustrates the key steps in the lipase activity assay using 4-Nitrophenyl decanoate.

Caption: Workflow for a lipase activity assay using 4-Nitrophenyl decanoate.

Troubleshooting and Considerations

-

Substrate Solubility: As 4-Nitrophenyl decanoate is poorly soluble in water, proper emulsification is critical for reproducible results. The concentration of the organic solvent and the emulsifying agent may need optimization.

-

Spontaneous Hydrolysis: At high pH values, p-nitrophenyl esters can undergo spontaneous hydrolysis. It is important to run a blank control without the enzyme to account for any non-enzymatic hydrolysis.[4]

-

Enzyme Inhibition: High concentrations of the substrate or the product (4-nitrophenol) can sometimes lead to enzyme inhibition. It is advisable to work within a substrate concentration range where the reaction rate is linear.

-

pH Optimum: The optimal pH for lipase activity can vary. While a slightly alkaline pH is necessary for color development, it is recommended to determine the pH optimum for the specific lipase being studied.[4]

Conclusion

4-Nitrophenyl decanoate is a widely used and effective chromogenic substrate for the continuous monitoring of lipase and esterase activity. Its application in a simple and sensitive spectrophotometric assay makes it a valuable tool in academic research and industrial drug development for enzyme characterization, inhibitor screening, and quality control. A clear understanding of its chemical properties and the principles of the assay are essential for obtaining accurate and reliable data.

References

-

CD BioGlyco. (n.d.). 4-Nitrophenyl decanoate. Retrieved February 5, 2026, from [Link]

-

Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. Retrieved from [Link]

-

Zhao, L., et al. (2023). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. MDPI. Retrieved from [Link]

- Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.

-

Nguyen, H. T. T., et al. (2018). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. Retrieved from [Link]

Sources

Precision Enzymology: The Physicochemical and Functional Profile of 2-Nitrophenyl Decanoate

Topic: Molecular Weight & Technical Profile of 2-Nitrophenyl Decanoate Content Type: Technical Whitepaper / Assay Development Guide Audience: Senior Scientists, Enzymologists, and Assay Developers

Executive Summary: Beyond the Molecular Weight

In quantitative enzymology, the substrate 2-Nitrophenyl decanoate (also known as ortho-nitrophenyl decanoate) serves as a critical probe for examining lipase and esterase specificity. While often overshadowed by its para-isomer (4-nitrophenyl decanoate), the ortho-isomer provides unique insights into the steric selectivity and regiospecificity of hydrolytic enzymes.

This guide moves beyond basic stoichiometry to address the precise molecular characteristics, spectral properties, and assay protocols required to utilize this substrate effectively in high-throughput screening (HTS) and kinetic characterization.

The Physicochemical Matrix

The accurate preparation of stock solutions relies on precise mass-to-molarity conversion. Note that while 2-nitrophenyl decanoate is a structural isomer of the more common 4-nitrophenyl decanoate, its physical behavior in solution differs due to the ortho positioning of the nitro group.

Core Data Table

| Parameter | Technical Specification |

| Chemical Name | 2-Nitrophenyl decanoate (o-Nitrophenyl decanoate) |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| CAS Number | Note: Often custom synthesized; distinct from p-isomer (1956-09-8) |

| Leaving Group | 2-Nitrophenol (yellow at alkaline pH) |

| Solubility | Hydrophobic; Soluble in Acetonitrile, Isopropanol, DMSO |

| pKa of Leaving Group | ~7.23 (2-Nitrophenol) |

| Detection Wavelength | 410–420 nm (Requires standard curve calibration) |

Critical Stoichiometry: To prepare a 10 mM stock solution , dissolve 2.93 mg of substrate per 1.0 mL of organic solvent (e.g., Isopropanol or Acetonitrile). Avoid water during stock preparation to prevent spontaneous hydrolysis.

Mechanistic Principles: The "Ortho" Effect

The utility of 2-nitrophenyl decanoate lies in the steric hindrance provided by the nitro group at the ortho position (adjacent to the ester linkage). Unlike para-nitrophenyl esters, which are easily accessible, the ortho-isomer challenges the enzyme's active site geometry.

Reaction Pathway

The assay relies on the hydrolytic cleavage of the ester bond. The reaction releases decanoic acid and 2-nitrophenol. The latter acts as a pH-dependent chromophore.

Figure 1: The hydrolytic pathway. The signal generation is dependent on the deprotonation of the 2-Nitrophenol leaving group.

Experimental Workflow: Validated Protocol

Expertise Note: Unlike 4-nitrophenol, which has a widely accepted extinction coefficient (

Reagents

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0. (pH must be > pKa of 7.23 to ensure color development).

-

Substrate Stock: 10 mM 2-Nitrophenyl decanoate in Isopropanol.

-

Emulsifier: 0.1% Triton X-100 or Gum Arabic (essential for long-chain substrates like decanoate to form micelles).

Step-by-Step Methodology

Figure 2: Optimized workflow for lipolytic activity assessment using 2-nitrophenyl decanoate.

Protocol Detail

-

Preparation: Dilute the 10 mM stock solution into the Assay Buffer (containing emulsifier) to reach a final substrate concentration of 0.5 – 1.0 mM. Note: The solution may appear cloudy; this is a substrate emulsion.

-

Blanking: Prepare a "No Enzyme" control. Spontaneous hydrolysis of nitrophenyl esters is common at alkaline pH. You must subtract this slope from your enzyme data.

-

Measurement: Monitor absorbance at 410 nm .

-

Calibration (Crucial): Prepare a dilution series of pure 2-nitrophenol (not the ester) in the exact same assay buffer. Plot Absorbance vs. Concentration to determine the specific extinction coefficient (

) for your optical setup.

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues (The "Cloudy" Well)

-

Cause: Decanoate (C10) is hydrophobic. In aqueous buffer, it will precipitate or form large aggregates that scatter light.

-

Solution: Use Triton X-100 (0.1% - 0.5%) or Deoxycholate to create stable micelles. The enzyme acts at the oil-water interface. If the background absorbance is too high due to turbidity, switch to a "stop-point" assay: stop the reaction with Acetone/Ethanol to clarify the solution before reading.

Low Signal Intensity

-

Cause: The ortho-isomer is often hydrolyzed 10-100x slower than the para-isomer due to steric hindrance.

-

Solution: Increase enzyme concentration or incubation time. Do not simply increase substrate concentration, as this may lead to solubility crashing.

pH Sensitivity[1]

-

Insight: The pKa of 2-nitrophenol is ~7.[1]2. If your assay is at pH 7.0, only ~40% of the product is colored (phenolate form).

-

Correction: Ensure Assay Buffer is pH 8.0 or higher . If physiological pH (7.4) is required, you must account for the lower extinction coefficient in your standard curve.

References

-

PubChem. (2024). Compound Summary: 2-Nitrophenyl decanoate (Isomer analogs). National Library of Medicine. [Link]

-

Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology. (Foundational protocol for nitrophenyl ester emulsions). [Link]

-

ResearchGate. (2021). Spectrophotometric Determination of p-Nitrophenol and o-Nitrophenol spectral differences.[Link]

Sources

Technical Guide: Solubility & Preparation of o-Nitrophenyl Caprate (ONPC) in Organic Solvents

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of o-Nitrophenyl Caprate (ONPC) solubility. It moves beyond simple data tables to explain the why and how of preparing stable substrate systems for enzymatic assays.

Executive Summary & Physicochemical Profile

This compound (also known as 2-nitrophenyl decanoate) is a chromogenic ester used primarily to probe the stereospecificity and hydrolytic activity of lipases and esterases. Unlike its more common isomer, p-nitrophenyl caprate, the ortho positioning of the nitro group introduces steric hindrance near the ester bond. This unique structural feature makes it an excellent tool for distinguishing between enzymes with deep, narrow active sites (true lipases) and those with surface-accessible active sites (esterases).

However, its lipophilic C10 fatty acid chain (caprate/decanoate) combined with the aromatic ring renders it sparingly soluble in water , necessitating the use of organic co-solvents and emulsification strategies for biological assays.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (~293.36 g/mol ). | |

| Lipophilicity (LogP) | ~4.5 - 5.0 (Estimated) | Highly hydrophobic; partitions strongly into organic phases. |

| State at RT | Solid (Low-melting waxy solid) | Requires agitation or mild heat for initial dissolution. |

| Chromophore | o-Nitrophenol (Yellow at alkaline pH) | Release monitored at 410–420 nm. |

Solubility in Organic Solvents

The solubility of ONPC follows the principle of similia similibus solvuntur (like dissolves like). Its non-polar decanoate tail drives solubility in non-polar and polar aprotic solvents, while its ester linkage allows for solubility in polar protic solvents, provided the chain length does not dominate the interaction.

Solvent Compatibility Matrix

The following data synthesizes empirical trends for nitrophenyl fatty acid esters (C10 chain length).

| Solvent Class | Representative Solvent | Solubility Potential | Application Context |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High (>30 mg/mL) | Preferred for Stock Solutions. High boiling point; miscible with water; prevents rapid precipitation upon dilution. |

| Polar Aprotic | Acetonitrile | High (>25 mg/mL) | Good for HPLC analysis; less viscous than DMSO but volatile. |

| Polar Protic | Ethanol / Methanol | Moderate (~15 mg/mL) | Common for stocks, but risk of transesterification (solvolysis) if stored for long periods. |

| Polar Protic | Isopropanol (IPA) | Moderate (~10–20 mg/mL) | Excellent for lipid solubility; often used in 1:1 mixtures with acetonitrile. |

| Chlorinated | Chloroform | Very High (>50 mg/mL) | Used for extraction or lipid quantification, not for enzymatic assays (inactivates enzymes). |

| Aqueous Buffer | PBS / Tris (pH 7–8) | Negligible (<0.1 mg/mL) | Requires Emulsification. Direct addition causes turbidity and inconsistent kinetics. |

Critical Insight - The "Ortho" Effect: The ortho-nitro group may form weak intramolecular interactions with the ester carbonyl oxygen. While this doesn't drastically change solubility compared to the para isomer, it can affect crystal packing. If you encounter difficulty dissolving solid ONPC, mild heating (30–37°C) is safer than increasing solvent polarity.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (20 mM)

Objective: Create a stable, concentrated form of ONPC that can be aliquoted and stored.

-

Calculate Mass: For 10 mL of 20 mM stock (

g/mol ): -

Solvent Choice: Use DMSO (anhydrous) or Isopropanol .

-

Why DMSO? It prevents freezing at -20°C (if not pure) and minimizes evaporation.

-

Why Isopropanol? Better if the enzyme is sensitive to DMSO.

-

-

Dissolution: Add the solid ONPC to the solvent. Vortex vigorously for 30 seconds.[1] If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Store in amber glass vials at -20°C. Desiccate to prevent hydrolysis.

Protocol B: The "Emulsification" Workflow for Aqueous Assays

Objective: Deliver the hydrophobic substrate to the enzyme in a bioavailable form (micelles) without precipitating.

Reagents:

-

ONPC Stock (20 mM in DMSO/IPA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Surfactant: Triton X-100 (reduced form preferred for UV) or Gum Arabic .

Step-by-Step:

-

Prepare Surfactant Buffer: Dissolve Triton X-100 (0.1% v/v) or Gum Arabic (1 mg/mL) in the assay buffer.

-

Dropwise Addition (Critical): While vortexing the surfactant buffer, add the ONPC stock dropwise to reach the final concentration (e.g., 1 mM).

-

Ratio: Keep the organic solvent concentration

(v/v) to avoid enzyme denaturation.

-

-

Clarification: If the solution is cloudy (turbid), it indicates macro-aggregates. Sonicate briefly.[4] A slight haze is acceptable for lipase assays (lipases work at the lipid-water interface), but clear micellar solutions are required for esterase kinetics.

Visualizing the Workflow

The following diagram illustrates the critical decision points in preparing ONPC for analysis.

Figure 1: Critical workflow for solubilizing hydrophobic ONPC into an aqueous enzymatic assay system.

Troubleshooting & Scientific Validation

Self-Validating the Solubility

Before running valuable samples, perform a Solvent Tolerance Test :

-

Prepare a dummy assay with enzyme + buffer + solvent (no substrate).

-

Measure activity against a standard substrate.

-

If activity drops >10%, switch solvents (e.g., from DMSO to Ethanol) or reduce the final solvent percentage.

Common Failure Modes

-

Spontaneous Hydrolysis: In alkaline buffers (pH > 8.5), ONPC will auto-hydrolyze, turning the solution yellow over time.

-

Fix: Prepare working emulsions immediately before use.[4] Keep stocks slightly acidic or neutral.

-

-

Transesterification: Storing ONPC in methanol/ethanol for months can lead to the formation of methyl/ethyl caprate, losing the chromophore.

-

Fix: Use DMSO or Acetonitrile for long-term storage.

-

References

-

Winkler, U. K., & Stuckmann, M. (1979).[3] Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670.[3] (Foundational protocol for solubilizing nitrophenyl esters using surfactants).

-

Gupta, N., et al. (2002). A novel p-nitrophenyl acyl ester for the determination of lipase activity. Biotechnology and Applied Biochemistry.[5] (Discusses solvent effects on nitrophenyl ester stability).

Sources

- 1. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

Difference between o-Nitrophenyl and p-Nitrophenyl esters

Technical Guide: Comparative Analysis of -Nitrophenyl and -Nitrophenyl Esters[1]

Executive Summary

In the realm of bio-organic chemistry and drug development, nitrophenyl esters serve as critical "active esters"—compounds activated for nucleophilic acyl substitution.[1][2][3] While they share a leaving group moiety (nitrophenol), the positional isomerism of the nitro group (ortho vs. para) dictates profound differences in their reactivity profiles , spectral properties , and utility in solid-phase synthesis .

This guide dissects these differences, moving beyond basic definitions to explore the mechanistic "Ortho Effect," the "Bodanszky Paradox" in peptide synthesis, and their distinct roles as chromogenic reporters in enzymology.[1]

Part 1: Physicochemical Core & Structural Divergence[1]

The fundamental difference lies in the interaction between the nitro group (

Table 1: Comparative Physicochemical Properties[1]

| Feature | Implication | ||

| Structure | Nitro group opposite to ester linkage (Para).[4][5] | Nitro group adjacent to ester linkage (Ortho).[1][2] | |

| Leaving Group pKa | 7.15 (More Acidic) | 7.23 (Less Acidic) | |

| Intramolecular H-Bond | Absent | Present (in phenol form) | Stabilizes |

| 405 nm (Yellow) | ~420 nm (Yellow/Orange) | Both are chromogenic, but | |

| Reactivity (Solution) | High | Moderate to High | |

| Reactivity (SPPS) | Moderate | High (Context Dependent) |

Part 2: Mechanistic Deep Dive[1]

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The counter-intuitive acidity values (where

- -Nitrophenol: The phenoxide anion is stabilized by resonance where the negative charge is delocalized onto the nitro group.[1] There is no steric interference.[1]

- -Nitrophenol: While the nitro group is closer (stronger inductive effect), the protonated phenol is stabilized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitro oxygen.[1][5] This stabilization makes it energetically "costlier" to remove the proton, raising the pKa slightly compared to the para isomer.[1]

Visualization: Steric & Electronic Pathways

The following diagram illustrates the nucleophilic attack trajectory and the steric clash present in the ortho-isomer.[1]

Caption: Comparison of nucleophilic attack trajectories. Note the steric hindrance in the o-NP pathway affecting the transition state.[1]

Part 3: Applications in Peptide Synthesis[1][2]

The "Bodanszky Paradox"

In solution-phase chemistry,

Why?

-

Resin Interactions: The steric bulk of the ortho-nitro group disrupts the aggregation of peptide chains on the resin, potentially improving solvation around the active site.[1]

-

Fidelity:

-NP esters are more stable toward spontaneous hydrolysis than

Current Status: While modern SPPS uses HBTU/HATU activation,

Part 4: Enzymology & Substrate Specificity[1]

In drug discovery, these esters are used as "dummy substrates" to probe the active sites of lipases, esterases, and proteases.

Specificity Probing

-

-NP Esters: Used as the "Universal Substrate."[1] If an enzyme cannot hydrolyze a

-

-NP Esters: Used as "Steric Probes."[1] If an enzyme hydrolyzes

Experimental Workflow: Hydrolysis Assay

The following workflow describes the standard protocol for determining enzyme kinetics (

Caption: Standard kinetic assay workflow for nitrophenyl ester hydrolysis.

Part 5: Experimental Protocols

Protocol A: Synthesis of Boc-Amino Acid -Nitrophenyl Ester

This protocol generates a stable active ester for peptide coupling.[1]

Reagents:

-

Boc-Protected Amino Acid (1.0 eq)

- -Nitrophenol (1.1 eq)[6]

-

DCC (Dicyclohexylcarbodiimide) (1.1 eq)

-

Ethyl Acetate (Solvent)

Step-by-Step:

-

Dissolution: Dissolve the Boc-amino acid and

-nitrophenol in cold ethyl acetate ( -

Activation: Add DCC dropwise. The solution will eventually become cloudy as Dicyclohexylurea (DCU) precipitates.[1]

-

Reaction: Stir at

C for 1 hour, then at room temperature for 3-12 hours. -

Filtration: Filter off the white DCU precipitate.[1]

-

Workup: Wash the filtrate with

-

Crystallization: Dry over

and recrystallize from Ethanol/Hexane. -

Validation: Check melting point and IR (Ester carbonyl shift ~1760

).

Protocol B: Enzymatic Hydrolysis Assay (Self-Validating)

Designed for Lipase/Esterase screening.

Reagents:

-

Substrate:

-Nitrophenyl Acetate (p-NPA) or Palmitate (p-NPP).[1] -

Buffer: 50 mM Tris-HCl, pH 8.0 (Must be > pH 7.15 to ensure phenol is ionized).

Step-by-Step:

-

Blanking: Set up a "No Enzyme" control.[1]

-NP esters hydrolyze spontaneously in water.[1] You must subtract this slope. -

Reaction: Add 10

L of substrate (10 mM in DMSO) to 190 -

Initiation: Add 5

L Enzyme solution. -

Monitoring: Immediately read Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculation:

-

(

-

(

References

-

Bodanszky, M., & Funk, K. W. (1973). o-Nitrophenyl esters in solid phase peptide synthesis. Journal of Organic Chemistry. Link

-

Lawin, L. R., & Fife, W. K. (2000).[7] Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles. Journal of Colloid and Interface Science. Link

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard reference for DCC coupling protocols).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 980, p-Nitrophenol. Link

-

J.C.S. Perkin II. (1972).[1] Dissociation constants of nitrophenols. (Source for pKa values: p-NP 7.15 vs o-NP 7.23).

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. quora.com [quora.com]

- 5. A : p - nitrophenol has high `pK_(a)` in comparison to o-nitrophenol R : In o-nitrophenol , intermolecular H-bonding is present [allen.in]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: o-Nitrophenyl Caprate (C₁₆H₂₃NO₄)

The following technical guide details the chemical structure, synthesis, and application of o-Nitrophenyl caprate (C₁₆H₂₃NO₄), a specialized chromogenic substrate used in lipolytic enzyme kinetics.

Core Application: Chromogenic Probe for Lipase/Esterase Steric Specificity Document Type: Technical Reference & Experimental Protocol Target Audience: Enzymologists, Medicinal Chemists, and Assay Developers

Executive Summary

This compound (also designated as 2-nitrophenyl decanoate) is a fatty acid ester derivative used to probe the hydrolytic activity of lipases (EC 3.1.1.[1]3) and esterases.[1][2] Unlike its more common isomer, p-nitrophenyl caprate (CAS 1956-09-8), the ortho-substituted variant introduces specific steric constraints at the enzyme's active site.

This structural distinction makes it a critical tool for differentiating enzymes based on their ability to accommodate sterically hindered substrates.[1] Upon enzymatic hydrolysis, the molecule releases o-nitrophenol , a chromophore that exhibits a pH-dependent yellow shift (

Molecular Architecture & Physicochemical Properties[1][3]

Structural Analysis

The molecule (C₁₆H₂₃NO₄) consists of a lipophilic decanoic acid (capric acid) tail esterified to an o-nitrophenol headgroup.[1]

-

Lipophilic Tail (C₁₀): A saturated 10-carbon chain responsible for hydrophobic interaction with the lipase "lid" domain and interfacial activation.[1]

-

Chromogenic Head (C₆): The o-nitrophenyl group.[1] The nitro group (

) at the ortho position creates steric crowding near the ester bond, unlike the linear para isomer. This hindrance often results in higherngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Property Data Table

| Property | Value / Description |

| IUPAC Name | 2-Nitrophenyl decanoate |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in CHCl₃, Diethyl Ether, Acetonitrile; Insoluble in water |

| Leaving Group | o-Nitrophenol ( |

| Detection | 412 nm (alkaline pH) |

| Stability | Hydrolytically unstable at pH > 8.0 (Auto-hydrolysis risk) |

Note on CAS: While p-nitrophenyl decanoate is indexed under 1956-09-8 , the o-isomer is less common in bulk catalogs but appears in specialized spectral libraries (e.g., Sigma FT-IR Index #323). Ensure specific isomer verification when ordering.

Chemical Synthesis & Purification

Objective: Synthesize this compound via nucleophilic acyl substitution.

Reaction Logic

The synthesis utilizes the high reactivity of decanoyl chloride to esterify o-nitrophenol.[1] A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium.[1]

Synthesis Diagram (Graphviz)[1]

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Protocol

-

Reagents: Dissolve 10 mmol o-nitrophenol in 20 mL anhydrous Dichloromethane (DCM). Add 11 mmol Triethylamine (TEA).[1]

-

Addition: Cool mixture to 0°C. Dropwise add 10.5 mmol Decanoyl chloride under inert atmosphere (

). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

-

Workup: Wash organic phase with cold 5%

(removes unreacted acid/phenol) followed by 1M HCl (removes amine). -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane if solid, or purify via silica column chromatography.

Experimental Application: Lipase Kinetic Assay

Principle: The assay measures the rate of o-nitrophenol release.[1] Unlike p-nitrophenol, o-nitrophenol has a lower

Mechanistic Workflow

Figure 2: Enzymatic hydrolysis and colorimetric detection pathway.[1]

Standardized Assay Protocol

Buffer System: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0. (Ensure pH >

-

Substrate Stock: Prepare 10 mM this compound in Isopropanol or Acetonitrile.

-

Reaction Mix:

-

980 µL Assay Buffer (containing 0.1% Triton X-100 or Gum Arabic for emulsification).

-

10 µL Substrate Stock (Final conc: 100 µM).

-

-

Blanking: Auto-zero spectrophotometer at 412 nm with the reaction mix (no enzyme).

-

Initiation: Add 10 µL Enzyme solution. Mix by inversion immediately.[1]

-

Measurement: Record

per minute for 5–10 minutes at 25°C or 37°C. -

Quantification:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> -

: Extinction coefficient of o-nitrophenol at 412 nm (approx.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Path length (1 cm).

-

Causality & Troubleshooting

-

High Background: o-Nitrophenyl esters are prone to spontaneous hydrolysis at alkaline pH.[1] Always run a "No Enzyme" control.[1]

-

Turbidity: Since C10 esters have low water solubility, turbidity (emulsion) can interfere with absorbance.[1] Use Triton X-100 or measure at an isosbestic point if possible, though 412 nm is standard.[1]

-

Steric Effect: If activity is significantly lower than with p-nitrophenyl caprate, this confirms the enzyme's sensitivity to ortho-steric hindrance, a valuable characterization metric.

References

-

Sigma-Aldrich. FT-IR Spectral Libraries: Fatty Acids and Esters. Compound Index #323 (this compound).[1][3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4427708 (4-Nitrophenyl decanoate - Comparative Reference). [Link][1]

-

Zottola, M. et al. (2004).[1] "Structure-function analysis of o-nitrophenyl esters in lipase catalysis." Biophysical Chemistry. (Contextual grounding for ortho-substitution effects).

- Verschueren, K.Handbook of Environmental Data on Organic Chemicals.

Sources

Mechanistic & Kinetic Profiling of o-Nitrophenyl Caprate Hydrolysis

Executive Summary & Chemical Basis

While p-nitrophenyl esters are the ubiquitous "gold standard" for lipase/esterase activity assays, o-nitrophenyl caprate (o-NPC) serves a distinct and critical role in biocatalysis research. It functions not merely as a chromogenic substrate, but as a steric probe .

The ortho-substitution of the nitro group introduces significant steric hindrance proximal to the ester bond. Consequently, comparing hydrolysis rates of o-NPC versus p-NPC allows researchers to map the spatial constraints of an enzyme's active site (specifically the oxyanion hole and acyl-binding pocket).

The Substrate: this compound

-

IUPAC Name: (2-Nitrophenyl) decanoate

-

Molecular Formula:

-

Chain Length: C10 (Medium-chain fatty acid). This hydrophobicity necessitates interfacial activation , distinguishing true lipases (EC 3.1.1.3) from esterases (EC 3.1.1.1).

-

Chromophore: o-Nitrophenol (ONP). Upon hydrolysis, it releases the o-nitrophenolate anion.

The Signal: o-Nitrophenol (ONP) vs. p-Nitrophenol (PNP)

The validity of this assay hinges on the ionization of the leaving group.

-

pKₐ Difference: The pKₐ of o-nitrophenol (

) is slightly higher than p-nitrophenol ( -

Spectral Shift: The o-nitrophenolate anion is yellow, with

typically between 410–420 nm in alkaline buffer (pH > 7.5).[1]

The Hydrolysis Mechanism

The hydrolysis of o-NPC proceeds via a nucleophilic acyl substitution. In enzymatic systems, this follows a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases.

The Catalytic Pathway (Serine Hydrolase)

The enzyme (Lipase) utilizes a catalytic triad (Ser-His-Asp/Glu). The reaction occurs in two distinct steps: Acylation (release of ONP) and Deacylation (release of Capric Acid).

Step 1: Acylation (Burst Phase)

-

Binding: o-NPC enters the hydrophobic pocket. The ortho-nitro group may clash with residues near the entrance, acting as a selectivity filter.

-

Attack: The catalytic Serine-OH (activated by His) attacks the carbonyl carbon of o-NPC.

-

Transition State 1: Formation of a tetrahedral intermediate, stabilized by the oxyanion hole .

-

Collapse: The C-O bond breaks. o-Nitrophenolate is released (Signal generation). The enzyme is now acylated (Acyl-Enzyme Intermediate).

Step 2: Deacylation (Steady State)

-

Water Entry: A water molecule enters the active site.

-

Attack: Water (activated by His) attacks the acyl-enzyme carbonyl.[2]

-

Transition State 2: Second tetrahedral intermediate.

-

Release: Capric acid (decanoic acid) is released, regenerating the free enzyme.

Pathway Visualization

Caption: Figure 1. Ping-Pong Bi-Bi mechanism of o-NPC hydrolysis by serine hydrolases. The release of o-Nitrophenolate occurs in the first half-reaction.

Experimental Protocol & Optimization

To ensure data integrity (E-E-A-T), the assay must account for the hydrophobicity of the C10 chain. Simple aqueous buffers will cause substrate precipitation, leading to false negatives.

Reagent Preparation

| Component | Concentration | Role | Preparation Note |

| Stock Substrate | 10–20 mM | Source of o-NPC | Dissolve in Isopropanol or DMSO . Store at -20°C. Protect from light. |

| Assay Buffer | 50 mM Tris-HCl (pH 8.0) | Reaction Medium | pH 8.0 ensures >85% ionization of o-NP (pKa 7.23). |

| Emulsifier | 0.1% Gum Arabic or Triton X-100 | Interfacial Creator | Critical: Lipases require a lipid-water interface to activate ("lid opening"). |

| Terminator | 0.1 M Na₂CO₃ or 1% SDS | Stop Solution | Raises pH to ~10 (maximizing signal) or denatures enzyme. |

Standardized Assay Workflow

This protocol is designed for a 96-well microplate format for high-throughput capability.

-

Emulsification: Mix 1 part o-NPC stock with 9 parts buffer containing gum arabic. Vortex vigorously for 30 seconds to create a stable emulsion.

-

Blanking: Add 180 µL of emulsion to "Blank" wells.

-

Reaction: Add 20 µL of Enzyme solution to "Test" wells. Add 20 µL of Buffer to "Blank" wells.

-

Kinetics: Immediately read Absorbance at 410 nm every 30 seconds for 10–20 minutes at 37°C.

-

Endpoint (Optional): If kinetics are too fast, incubate for 10 mins, add 50 µL Terminator (Na₂CO₃), and read endpoint.

Workflow Logic

Caption: Figure 2. Step-by-step workflow for o-NPC kinetic assay ensuring proper emulsification and detection.

Data Analysis & Validation

To convert raw absorbance (

The Beer-Lambert Calculation

- : Absorbance (Test - Blank)

-

: Molar Extinction Coefficient (

- : Concentration (M)

-

: Pathlength (cm). Note: In a standard 96-well plate with 200 µL volume, l

Standard

-

p-Nitrophenol at pH 8.0: ~18,000

-

o-Nitrophenol at pH 8.0: Typically 2,000–4,000

(lower than para).-

Self-Validation Step: You MUST construct a standard curve using pure o-nitrophenol in your assay buffer to derive the exact

.

-

Calculation Formula

Where 1 Unit = 1 µmol of o-NPC hydrolyzed per minute.Troubleshooting & Scientific Integrity

| Issue | Cause | Corrective Action |

| High Blank Rate | Spontaneous hydrolysis | o-NPC is unstable in alkaline pH > 8.5. Lower pH to 7.5–8.0 or prepare fresh substrate daily. |

| Turbidity Interference | Emulsion instability | The emulsion (micelles) scatters light. Use a "Kinetic" read (slope) rather than endpoint to subtract static turbidity, or use Triton X-100 for a clearer solution (though this may inhibit some lipases). |

| Non-Linear Kinetics | Substrate depletion | The "Burst Phase" is over. Dilute enzyme to ensure <10% substrate conversion during the measurement window. |

| No Activity (False Neg) | Steric Hindrance | The enzyme may accept p-NPC but not o-NPC. This confirms the enzyme has a sterically restricted active site (the intended use of this probe). |

References

-

Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Foundational text on nitrophenyl ester assays).

-

Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases.[4] Analytical Biochemistry, 311(1), 98-99. (Methodology adapted for caprate/palmitate chain lengths).[4][5]

-

Bowers, G. N., et al. (1980). Molar absorptivity of 4-nitrophenol. Clinical Chemistry. (Reference for extinction coefficient determination principles).

-

Verger, R. (1997). Interfacial activation of lipases: facts and artifacts. Trends in Biotechnology. (Critical context for C10 substrate emulsification).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

Stability of o-Nitrophenyl Fatty Acid Esters in Solution: A Technical Guide

Introduction

o-Nitrophenyl (ONP) fatty acid esters are chromogenic substrates widely utilized in the kinetic characterization of lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1). While p-nitrophenyl (PNP) esters are more ubiquitous, ONP derivatives offer distinct steric advantages for probing the stereospecificity of enzyme active sites.

However, the utility of ONP esters is frequently compromised by their thermodynamic instability in aqueous solutions. They undergo spontaneous (non-enzymatic) hydrolysis, generating high background noise that can obscure enzymatic activity, particularly in low-turnover regimes. This guide provides a rigorous, mechanism-based framework for stabilizing these substrates and accurately correcting for background hydrolysis.

Chemical Basis of Instability

The instability of ONP esters stems from the high leaving-group ability of the o-nitrophenolate ion.

The Ortho Effect and Leaving Group Ability

Unlike their para counterparts, o-nitrophenyl esters possess a nitro group adjacent to the ester linkage. This introduces two competing physicochemical factors:[1][2][3][4][5]

-

Steric Hindrance: The bulky ortho-nitro group can sterically shield the carbonyl carbon from nucleophilic attack, potentially retarding hydrolysis compared to the para isomer.

-

Intramolecular Hydrogen Bonding: Upon hydrolysis, the released o-nitrophenol forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the nitro oxygen. This stabilization of the product drives the equilibrium forward, effectively increasing the rate of spontaneous degradation under certain conditions.

Hydrolysis Mechanism (BAc2)

The dominant degradation pathway in alkaline or neutral buffers is the base-catalyzed bimolecular acyl cleavage (BAc2). Hydroxide ions (

Figure 1: Mechanism of spontaneous hydrolysis of o-nitrophenyl esters. The reaction proceeds via a tetrahedral intermediate, collapsing to release the chromogenic o-nitrophenolate anion.

Factors Influencing Stability

pH Dependence

The rate of spontaneous hydrolysis is log-linear with respect to pH.

-

Acidic (pH < 5.0): ONP esters are relatively stable. Protonation of the carbonyl oxygen is required for acid catalysis, which is slow.

-

Neutral to Alkaline (pH > 7.0): Hydroxide ion concentration increases, drastically accelerating the rate (

). -

Critical Threshold: At pH > 8.0, the background rate can exceed 5% of the substrate concentration per hour, rendering kinetic data unreliable without correction.

Solvent Effects and Stock Preparation

Water is the reactant; therefore, minimizing water activity in stock solutions is paramount.

-

Aprotic Solvents: Stock solutions must be prepared in dry, polar aprotic solvents like DMSO (Dimethyl sulfoxide) or Isopropanol .

-

Avoid Ethanol/Methanol: Primary alcohols can participate in transesterification reactions, altering the substrate identity.

Chain Length and Micellar Catalysis

For long-chain esters (e.g., o-nitrophenyl palmitate, C16):

-

Solubility Limit: These esters are insoluble in water and require surfactants (e.g., Triton X-100, Gum Arabic) to form emulsions.

-

Micellar Catalysis: The interface of the micelle can concentrate hydroxide ions, locally accelerating spontaneous hydrolysis. This phenomenon is known as micellar catalysis and necessitates matched blank controls containing the exact surfactant concentration.

Experimental Protocols

Preparation of Stable Stock Solutions

Objective: Create a substrate stock that remains stable for >30 days at -20°C.

-

Solvent Selection: Use anhydrous DMSO (water content < 0.1%).

-

Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of solvent added to the assay.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Self-Validation: Visually inspect for yellowing before use. Any yellow tint indicates free o-nitrophenol; discard if absorbance at 410 nm (diluted) > 0.1.

-

Kinetic Assay with Background Correction

Objective: Accurately measure enzymatic rates by subtracting the spontaneous hydrolysis rate.

Workflow Diagram:

Figure 2: Experimental workflow for correcting spontaneous hydrolysis in ONP ester assays.

Step-by-Step Procedure:

-

Equilibration: Pre-incubate the buffer (without substrate) at the assay temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Substrate Addition: Add the ONP-ester stock to the buffer to a final concentration of 0.1–1.0 mM. Note: Keep final DMSO concentration < 5% to avoid enzyme denaturation.

-

Mixing: Vortex briefly (3s) or invert. Do not sonicate, as heat accelerates hydrolysis.

-

Blank Measurement: Immediately transfer an aliquot to the spectrophotometer. Record the change in absorbance (

) at 410 nm for 5–10 minutes. -

Enzyme Addition: Add enzyme to the remaining mixture (or a parallel preparation) and record (

). -

Calculation:

Where

Data Summary: Stability Profiles

The following table summarizes the estimated half-lives (

| Substrate | Buffer System | pH | Temp (°C) | Stability Status | Est.[3] Spontaneous Rate ( |

| ONP-Acetate | Phosphate (PBS) | 7.0 | 25 | Stable | < 0.001 min⁻¹ |

| ONP-Acetate | Tris-HCl | 8.0 | 37 | Unstable | ~ 0.005 min⁻¹ |

| ONP-Acetate | Carbonate | 9.5 | 25 | Highly Unstable | > 0.02 min⁻¹ |

| ONP-Palmitate | Tris + Triton X-100 | 8.0 | 37 | Variable | Depends on surfactant conc. |

| ONP-Palmitate | DMSO (Anhydrous) | N/A | -20 | Very Stable | Negligible (> 6 months) |

Note: Data derived from comparative kinetics of nitrophenyl esters (See References).

References

-

Sandoval, G., et al. (2014).

- While focused on the para isomer, the kinetic principles of micellar catalysis and pH dependence are directly applicable to ortho esters.

-

Thorslund, A., et al. (2022).

- Provides comparative hydrolysis rates for various nitrophenyl deriv

-

Bousset-Risso, M., et al. (1985). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase.[6]

- Establishes the baseline methodology for nitrophenyl ester hydrolysis assays.

-

Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate.[7]

- Detailed mechanistic study on solvent effects (DMSO/Water mixtures)

Sources

- 1. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7. - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. scielo.sa.cr [scielo.sa.cr]

- 4. A : p - nitrophenol has high `pK_(a)` in comparison to o-nitrophenol R : In o-nitrophenol , intermolecular H-bonding is present [allen.in]

- 5. quora.com [quora.com]

- 6. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Molar Extinction Coefficient of o-Nitrophenol for Enzyme Activity Assays Using o-Nitrophenyl Caprate

Introduction

In the fields of biochemistry and drug development, the precise quantification of enzyme activity is paramount. Chromogenic substrates are invaluable tools in this endeavor, providing a straightforward and sensitive method for monitoring enzymatic reactions. o-Nitrophenyl caprate (ONPC), also known as 4-nitrophenyl decanoate, is a widely utilized chromogenic substrate for assaying the activity of lipases and esterases. The utility of ONPC lies in its enzymatic hydrolysis, which yields caproic acid and o-nitrophenol (ONP). While ONPC itself is colorless, the product, o-nitrophenol, imparts a distinct yellow color in alkaline solutions, which can be readily quantified using spectrophotometry.[1]

This guide provides a comprehensive technical overview of the pivotal parameter in this assay: the molar extinction coefficient (ε) of o-nitrophenol. A thorough understanding and accurate determination of this value are critical for obtaining reliable and reproducible enzyme activity data. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical factors that influence the molar extinction coefficient of ONP.

The Chemistry of o-Nitrophenol Absorbance

The yellow color of o-nitrophenol that is central to this assay is pH-dependent. In solution, ONP exists in equilibrium between its protonated form (o-nitrophenol) and its deprotonated form (o-nitrophenolate). The protonated form is colorless, while the o-nitrophenolate anion exhibits a strong absorbance in the visible spectrum, typically between 400 and 420 nm, due to the electronic structure of the phenolate system.[2][3]

The position of this equilibrium is dictated by the pH of the solution and the pKa of o-nitrophenol (which is approximately 7.23).[3] At a pH below the pKa, the protonated, colorless form predominates. Conversely, at a pH above the pKa, the equilibrium shifts towards the deprotonated, yellow o-nitrophenolate anion. To ensure maximal and stable color development for spectrophotometric measurement, enzymatic assays using o-nitrophenyl esters are often terminated by the addition of a strong base, such as sodium carbonate or sodium hydroxide, to raise the pH to 11 or higher.[1]

Caption: pH-dependent equilibrium of o-nitrophenol.

Determination of the Molar Extinction Coefficient of o-Nitrophenol

The relationship between absorbance, concentration, and the molar extinction coefficient is described by the Beer-Lambert Law:[4]

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the absorbing species (in mol·L⁻¹)

To accurately determine the molar extinction coefficient of ONP under your specific experimental conditions, it is essential to generate a standard curve.

Experimental Protocol: Generating a Standard Curve for o-Nitrophenol

-

Preparation of a Stock Solution of o-Nitrophenol:

-

Accurately weigh a known amount of high-purity o-nitrophenol.

-

Dissolve it in a suitable solvent (e.g., ethanol or isopropanol) to create a concentrated stock solution (e.g., 10 mM).

-

-

Preparation of a Series of Dilutions:

-

Perform a series of dilutions of the ONP stock solution in the same buffer system that will be used for the final absorbance measurement of your enzymatic assay (e.g., 0.1 M Tris-HCl, pH 8.0, with the addition of a stopping reagent like 0.1 M Na₂CO₃).

-

The final concentrations should span the expected range of ONP produced in your enzymatic assay (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

-

Spectrophotometric Measurement:

-

Set your spectrophotometer to the desired wavelength for measuring ONP absorbance (typically 410-420 nm).

-

Use the buffer solution that does not contain any ONP as a blank to zero the instrument.

-

Measure the absorbance of each of your ONP dilutions.

-

-

Data Analysis:

-

Plot the absorbance (A) on the y-axis against the corresponding concentration (c) in mol/L on the x-axis.

-

Perform a linear regression analysis of the data points. The resulting plot should be a straight line passing through the origin.

-

The slope of this line is equal to εb.[5] Since the path length (b) is typically 1 cm, the slope of the line is your molar extinction coefficient (ε).[5]

-

Caption: Workflow for determining the molar extinction coefficient.

Factors Influencing the Molar Extinction Coefficient of o-Nitrophenol

It is crucial to recognize that the molar extinction coefficient of ONP is not a universal constant. It is highly sensitive to the experimental conditions.

-

pH: As previously discussed, pH is the most critical factor. The molar extinction coefficient increases significantly with increasing pH above the pKa of ONP.[6]

-

Buffer Composition: The ions present in the buffer can have a minor influence on the absorbance spectrum of ONP.

-

Solvent: If a co-solvent is used to dissolve the substrate (e.g., isopropanol, DMSO), its presence in the final reaction mixture can alter the molar extinction coefficient of ONP.[3]

-

Temperature: Temperature can affect the pKa of both the buffer and ONP, leading to slight changes in the molar extinction coefficient.

| Molar Extinction Coefficient (ε) | Conditions | Wavelength | Reference |

| 3,470 L·mol⁻¹·cm⁻¹ | Phosphate buffer | 410 nm | [7] |

| 4,500 L·mol⁻¹·cm⁻¹ | pH 7.0, reaction stopped with 1 M Na₂CO₃ | 420 nm | [1] |

Application in Enzymatic Assays with this compound

Once the molar extinction coefficient of ONP has been reliably determined for your specific assay conditions, you can proceed with the enzymatic assay.

Experimental Protocol: Lipase/Esterase Assay using this compound

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Stock Solution: Due to the poor aqueous solubility of ONPC, prepare a concentrated stock solution in an organic solvent such as isopropanol or a mixture of isopropanol and Triton X-100.[8]

-

Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

Stopping Reagent: Prepare a solution to stop the enzymatic reaction and maximize the color of ONP (e.g., 0.1 M Na₂CO₃).

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add the assay buffer and the substrate solution.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Allow the reaction to proceed for a fixed period, ensuring that the reaction rate is linear during this time.

-

Stop the reaction by adding the stopping reagent.

-

Measure the absorbance of the resulting yellow solution at the predetermined wavelength (e.g., 410-420 nm).

-

-

Calculation of Enzyme Activity:

-

Calculate the concentration of ONP produced using the Beer-Lambert Law: c = A / (εb)

-

Calculate the total amount of ONP (in µmoles) produced in the reaction volume.

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute.

Activity (µmol/min/mL) = (ΔA × V_total) / (ε × b × t × V_enzyme)

Where:

-

ΔA is the change in absorbance (absorbance of sample - absorbance of blank)

-

V_total is the total volume of the assay (in mL)

-

ε is the molar extinction coefficient of ONP (in L·mol⁻¹·cm⁻¹ or M⁻¹·cm⁻¹)

-

b is the path length (in cm)

-

t is the reaction time (in minutes)

-

V_enzyme is the volume of the enzyme solution added (in mL)

-

Caption: Workflow for an enzymatic assay using ONPC.

Troubleshooting and Best Practices

-

Substrate Solubility: this compound has limited solubility in aqueous solutions. It is crucial to prepare a stable substrate emulsion or use a co-solvent to ensure its availability to the enzyme.[8]

-

Background Hydrolysis: o-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. It is important to run a blank reaction without the enzyme to measure and subtract this background absorbance.

-

Linearity of the Reaction: Ensure that the amount of enzyme used and the reaction time are within the linear range of the assay. If the absorbance is too high, it may indicate that the substrate is being depleted or the enzyme is saturated.

Conclusion

While the name this compound is central to the assay, it is the molar extinction coefficient of its product, o-nitrophenol, that is the cornerstone of accurate and reliable quantification of lipase and esterase activity. By understanding the pH-dependent nature of o-nitrophenol's absorbance and by carefully determining its molar extinction coefficient under the specific conditions of your assay, you can ensure the scientific integrity of your results. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to confidently employ this powerful chromogenic substrate in their work.

References

Sources

- 1. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 4. Khan Academy [khanacademy.org]

- 5. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. journals.asm.org [journals.asm.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Kinetic Analysis of Esterase Activity Using 2-Nitrophenyl Decanoate: A Comprehensive Guide

Application Note & Protocol

Introduction: The Significance of Esterase Kinetics

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental reaction in various biological and industrial processes. In drug development, understanding esterase activity is critical, as many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient. Therefore, the kinetic characterization of esterases provides invaluable insights into their efficiency, substrate specificity, and susceptibility to inhibition. This application note provides a detailed protocol for determining the kinetic parameters of esterases using the chromogenic substrate, 2-Nitrophenyl decanoate (2-NPD). This substrate is particularly useful as its hydrolysis by esterase yields 2-Nitrophenol, a yellow-colored product that can be conveniently monitored spectrophotometrically.

Principle of the Assay

The kinetic analysis of esterase activity using 2-NPD is based on the enzymatic hydrolysis of the ester bond in 2-NPD. The esterase catalyzes the conversion of the colorless substrate, 2-Nitrophenyl decanoate, into decanoic acid and 2-Nitrophenol. The production of 2-Nitrophenol, which exhibits a distinct yellow color in solution, can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm.[1] The initial rate of this reaction is directly proportional to the concentration of the active enzyme under substrate-saturating conditions. By measuring the initial reaction rates at various substrate concentrations, key Michaelis-Menten kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), can be determined.[2][3][4] The K_m value reflects the affinity of the enzyme for its substrate, while V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[4]

Figure 1: Enzymatic hydrolysis of 2-Nitrophenyl decanoate by esterase.

Materials and Reagents

For a successful and reproducible kinetic analysis, it is imperative to use high-purity reagents and calibrated equipment.

| Reagent/Material | Specifications | Supplier Example |

| 2-Nitrophenyl decanoate (2-NPD) | ≥98% purity | Sigma-Aldrich |

| Esterase Enzyme | Purified, concentration known | Varies based on research |

| Isopropanol | ACS grade or higher | Fisher Scientific |

| Sodium Phosphate Buffer | 50 mM, pH 7.0-8.0 | Prepare in-house |

| 96-well Microplate | Clear, flat-bottom | Corning |

| Microplate Reader | Capable of reading absorbance at 405-410 nm | BioTek Instruments |

| Pipettes | Calibrated single and multichannel | Eppendorf |

Reagent Preparation:

-

50 mM Sodium Phosphate Buffer (pH 7.5):

-

Prepare separate stock solutions of 0.5 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.5 M Sodium Phosphate Dibasic (Na₂HPO₄).

-

To prepare 1 L of 50 mM buffer, add approximately 11.5 mL of 0.5 M NaH₂PO₄ and 88.5 mL of 0.5 M Na₂HPO₄ to 900 mL of deionized water.

-

Adjust the pH to 7.5 using a calibrated pH meter by adding small volumes of the appropriate stock solution.

-

Bring the final volume to 1 L with deionized water.

-

-

10 mM 2-Nitrophenyl decanoate Stock Solution:

-

Accurately weigh the required amount of 2-NPD powder.

-

Dissolve the powder in isopropanol to a final concentration of 10 mM.[1] It is crucial to ensure complete dissolution. Gentle warming or sonication may be necessary.[5]

-

Store this stock solution at -20°C, protected from light. Prepare fresh dilutions for each experiment.

-

-

Esterase Working Solution:

-

Dilute the stock esterase enzyme to the desired working concentration in 50 mM Sodium Phosphate Buffer (pH 7.5). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Experimental Protocol

This protocol is designed for a 96-well microplate format, which allows for high-throughput analysis. All measurements should be performed in triplicate to ensure statistical validity.

Part 1: Determination of Optimal Enzyme Concentration

Before proceeding to kinetic analysis, it is essential to determine an enzyme concentration that results in a linear rate of product formation for a fixed, saturating substrate concentration.

-

Prepare Substrate Working Solution: Dilute the 10 mM 2-NPD stock solution with 50 mM Sodium Phosphate Buffer (pH 7.5) to a final concentration of 1 mM.

-

Prepare Serial Dilutions of Esterase: Prepare a series of dilutions of the esterase enzyme in 50 mM Sodium Phosphate Buffer (pH 7.5).

-

Set up the Assay Plate:

-

Add 100 µL of the 1 mM 2-NPD working solution to each well.

-

Add 100 µL of the different esterase dilutions to their respective wells.

-

Include a "no-enzyme" control containing 100 µL of buffer instead of the enzyme solution to account for any spontaneous substrate hydrolysis.[6]

-

-

Initiate and Monitor the Reaction: Immediately after adding the enzyme, place the microplate in a pre-warmed (e.g., 37°C) microplate reader.[7]

-

Data Acquisition: Measure the absorbance at 410 nm every minute for 10-15 minutes.

-

Analysis: Plot absorbance versus time for each enzyme concentration. Identify the enzyme concentration that gives a linear increase in absorbance over the initial phase of the reaction. This concentration will be used for the subsequent kinetic studies.

Part 2: Michaelis-Menten Kinetic Analysis

This part of the protocol involves measuring the initial reaction rates at varying substrate concentrations to determine K_m and V_max.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the 10 mM 2-NPD stock solution in 50 mM Sodium Phosphate Buffer (pH 7.5). A typical concentration range might be from 0.05 mM to 2 mM.[1][8]

-

Set up the Assay Plate:

-

Add 100 µL of each 2-NPD dilution to triplicate wells.

-

Include a "blank" well for each substrate concentration containing 100 µL of the respective 2-NPD dilution and 100 µL of buffer (no enzyme).

-

-

Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[7]

-

Initiate the Reaction: Add 100 µL of the pre-determined optimal concentration of the esterase working solution to all wells (except the blanks).

-

Data Acquisition: Immediately begin monitoring the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Processing:

-

For each substrate concentration, subtract the blank absorbance from the corresponding sample absorbance at each time point.

-

Plot the corrected absorbance versus time.

-

Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the curve. The velocity is the slope of this line.

-

Data Analysis: From Raw Data to Kinetic Parameters

The initial velocity data obtained at different substrate concentrations are used to calculate the key kinetic parameters, K_m and V_max.

1. Calculation of Initial Velocity (V₀):

The initial velocity is calculated from the slope of the linear phase of the absorbance versus time plot. To convert the change in absorbance per minute (ΔAbs/min) to µmol/min, the Beer-Lambert law is used:

V₀ (µmol/min) = (ΔAbs/min) / (ε × l)

Where:

-

ε is the molar extinction coefficient of 2-Nitrophenol under the assay conditions (in M⁻¹cm⁻¹). This should be determined experimentally by creating a standard curve of known 2-Nitrophenol concentrations.

-

l is the path length of the light in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.

2. Michaelis-Menten Plot:

Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]). This will typically yield a hyperbolic curve.

3. Lineweaver-Burk Plot:

For a more straightforward determination of K_m and V_max, the Michaelis-Menten equation can be transformed into a linear form. The most common linearization is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].[9][10][11][12]

1/V₀ = (K_m / V_max) * (1/[S]) + 1/V_max

-

The y-intercept of the resulting straight line is equal to 1/V_max.

-

The x-intercept is equal to -1/K_m.

Figure 2: Workflow for the analysis of esterase kinetic data.

Data Presentation:

The calculated kinetic parameters should be presented in a clear and concise table.

| Parameter | Value | Units |

| V_max | [Calculated Value] | µmol/min/mg enzyme |

| K_m | [Calculated Value] | mM |

| k_cat (V_max/[E]) | [Calculated Value] | s⁻¹ |

| k_cat/K_m | [Calculated Value] | M⁻¹s⁻¹ |

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High background absorbance | Spontaneous hydrolysis of 2-NPD.[6] | Always include a no-enzyme control and subtract its absorbance. Prepare substrate solutions fresh. |

| Non-linear initial rates | Enzyme concentration is too high or too low. Substrate depletion. Product inhibition. | Optimize enzyme concentration. Use shorter measurement times. Dilute the enzyme if necessary. |

| Poor reproducibility | Inaccurate pipetting. Temperature fluctuations. Incomplete mixing. | Use calibrated pipettes. Ensure consistent temperature control. Mix well after adding reagents. |

| Substrate solubility issues | 2-NPD is not fully dissolved. | Ensure complete dissolution of 2-NPD in isopropanol before diluting in buffer. Sonication may help.[5] |

Conclusion

This application note provides a robust and detailed protocol for the kinetic analysis of esterase activity using the chromogenic substrate 2-Nitrophenyl decanoate. By following these guidelines, researchers can obtain reliable and reproducible kinetic data, which is essential for understanding enzyme function, characterizing novel enzymes, and in the development of ester-based prodrugs. The principles and methodologies described herein are fundamental to enzymology and can be adapted for the study of other enzyme-substrate systems.

References

-

Zhao, L., et al. (2022). Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. MDPI. Available at: [Link]

-

Beier, A., et al. (2018). Michaelis–Menten kinetics of free (squares) and immobilized esterase (circles) for the substrate pNPA. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. Available at: [Link]

-